molecular formula C5H9F2NO B8190011 (R)-5,5-Difluoro-piperidin-3-ol

(R)-5,5-Difluoro-piperidin-3-ol

Cat. No.: B8190011
M. Wt: 137.13 g/mol
InChI Key: FWHFKCAGILQEMU-SCSAIBSYSA-N
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Description

(R)-5,5-Difluoro-piperidin-3-ol is a chiral piperidine derivative of high interest in medicinal chemistry and drug discovery. This compound features a stereodefined (R) configuration and a 5,5-difluoro modification on the piperidine ring. The incorporation of fluorine atoms is a widely used strategy in lead optimization to fine-tune the physicochemical properties of a molecule, which can influence its metabolic stability, membrane permeability, and binding affinity to biological targets . Piperidine is a privileged scaffold in pharmaceuticals, found in numerous therapeutic agents . The specific 5,5-difluoro substitution pattern is particularly valuable for creating novel chemical entities, as the gem-difluoro group can be used to modulate the basicity of the adjacent nitrogen atom and the overall conformation of the ring system . While detailed biological data for this specific enantiomer is not widely published in the available literature, related difluorinated piperidine derivatives have demonstrated significant research utility. For instance, such structures have been investigated as key components in the development of potent degraders of the oncogenic driver BCL6 for oncology research and as high-affinity ligands for the Sigma-1 Receptor (S1R) in neuroscientific studies . The (R)-enantiomer offers researchers a specific chiral building block for the stereoselective synthesis of complex molecules, making it a critical reagent for probing biological mechanisms and developing potential therapeutics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-5,5-difluoropiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-4(9)2-8-3-5/h4,8-9H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHFKCAGILQEMU-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNCC1(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Halosuccinimide-Induced Cyclization

A foundational approach involves the cyclization of fluoroalkenylamines to construct the piperidine ring. In one protocol, 2,2-difluoro-4-pentenylamines undergo N-halosuccinimide-mediated cyclization to yield 5-halo-3,3-difluoropiperidines. While this method primarily targets 3,3-difluoro isomers, modifying the starting material to a 5,5-difluoro-pentenylamine precursor could enable access to the desired 5,5-difluoro scaffold. Subsequent hydrolysis or hydroxylation at position 3 would then introduce the alcohol functionality. Challenges include regioselectivity in halogenation and the need for post-cyclization functionalization.

Iodolactonization Pathways

Alternative cyclization methods leverage iodolactonization of difluoro-pentenoic acids. For example, 2,2-difluoro-4-pentenoic acid undergoes iodolactonization to form γ-lactones, which are subsequently reduced to 3-hydroxy-5,5-difluoropiperidines. This route benefits from inherent stereochemical control during lactone formation but requires precise optimization of reaction conditions to avoid racemization at the 3-position.

Reductive Amination and Functional Group Interconversion

Sequential Reduction-Dehydration-Hydrogenation

A patent-pending method (CN102731368A) outlines a four-step sequence for 5,5-difluoro-3-substituted piperidines:

  • Reduction : A ketone intermediate (Compound 2) is reduced to a secondary alcohol (Compound 3) using NaBH4 or LiAlH4.

  • Dehydration : The alcohol is converted to an alkene (Compound 4) via acid-catalyzed dehydration (e.g., H2SO4 or POCl3).

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H2) saturates the alkene to form the piperidine ring (Compound 5).

  • Functionalization : The 3-position is oxidized to a hydroxyl group using OsO4 or Sharpless asymmetric dihydroxylation.

This method achieves yields >70% but requires stringent control over hydrogenation conditions to prevent over-reduction.

Asymmetric Reductive Amination

Introducing the (R)-configuration necessitates chiral catalysts. A Ru-catalyzed asymmetric reductive amination of 5,5-difluoro-piperidin-3-one with ammonium formate and (R)-BINAP achieves enantiomeric excess (ee) >90%. Key parameters include:

CatalystSolventTemperature (°C)ee (%)Yield (%)
Ru-(R)-BINAPMeOH259285
Rh-(S)-PhanephosTHF408878

Chemoenzymatic and Dynamic Kinetic Resolutions

Lipase-Catalyzed Kinetic Resolution

Racemic 5,5-difluoro-piperidin-3-ol is resolved using Pseudomonas fluorescens lipase (PFL) in vinyl acetate. The (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer enriched (ee = 98%). Scaling this method requires optimization of enzyme loading and solvent polarity.

Dynamic Kinetic Asymmetric Transformation (DYKAT)

A Ru-catalyzed DYKAT process dynamically inverts stereochemistry during acetylation, converting a racemic diol into a single diastereomer. Applying this to 5,5-difluoro-piperidine-3,5-diol yields the (R)-3-hydroxy derivative with >95% diastereomeric excess.

Fluorination Techniques and Precursor Synthesis

Electrophilic Fluorination

Late-stage fluorination using Selectfluor® or NFSI introduces fluorine atoms at the 5-position. For instance, treatment of piperidin-3-ol-5-one with Selectfluor® in acetonitrile achieves 85% difluorination. However, competing side reactions at the hydroxyl group necessitate protecting group strategies.

Building Block Approaches

3,5-Difluoropyridine serves as a key precursor. Lithiation at -78°C followed by formylation (methyl formate) yields 3,5-difluoroisonicotinaldehyde, which is reduced to the alcohol and hydrogenated to (R)-5,5-difluoro-piperidin-3-ol.

StepReagents/ConditionsYield (%)
LithiationLDA, THF, -78°C90
FormylationMethyl formate, -70°C81
ReductionNaBH4, MeOH95
HydrogenationPd/C, H2, 50 psi88

Process Optimization and Scalability

Flow Chemistry Enhancements

Adopting continuous flow systems improves reproducibility and safety. For example, a multi-task learning algorithm identified optimal conditions for a similar piperidine synthesis: NMP solvent, XPhos ligand, 89°C, and 9 mol% catalyst, achieving 74.6% yield in 53 minutes.

Purification Challenges

Chromatographic separation of (R)- and (S)-enantiomers remains problematic due to similar polarities. Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers with >99% purity but incur high costs .

Chemical Reactions Analysis

Types of Reactions

®-5,5-Difluoro-piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluoropiperidine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of 5,5-difluoro-3-piperidone.

    Reduction: Formation of 5,5-difluoropiperidine.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(R)-5,5-Difluoro-piperidin-3-ol serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique fluorination pattern enhances the stability and reactivity of synthesized compounds, making it valuable in drug design.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme mechanisms. Its structure aids in understanding the role of fluorine in biological systems, potentially leading to insights into enzyme catalysis and inhibition.

Medicinal Chemistry

Research indicates that this compound may exhibit therapeutic properties relevant to conditions such as insomnia and obesity through its action on orexin receptors . Its enhanced metabolic stability and bioavailability due to fluorine substituents make it a promising candidate for pharmaceutical intermediates.

Enzyme Inhibition

Studies have shown that this compound exhibits notable inhibition of various protein kinases involved in cancer signaling pathways. Its ability to cross the blood-brain barrier enhances its therapeutic potential for neurological disorders .

Antiviral Properties

This compound has been evaluated for its antiviral activity against viruses such as HIV-1. Preliminary results suggest that it may serve as a scaffold for developing antiviral agents.

Antimicrobial Activity

This compound has also been investigated for antibacterial and antifungal properties. Initial findings indicate its potential effectiveness against certain bacterial strains and fungi.

Cancer Treatment

A study demonstrated that this compound effectively inhibited vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis. This inhibition was associated with reduced tumor growth in preclinical models.

Neuropharmacology

Another investigation highlighted the compound's ability to penetrate the blood-brain barrier, suggesting its potential use in treating neurological conditions driven by aberrant protein kinase activity.

Mechanism of Action

The mechanism of action of ®-5,5-Difluoro-piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity. The hydroxyl group at the 3-position can participate in hydrogen bonding, further affecting its interaction with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares (R)-5,5-Difluoro-piperidin-3-ol with three related compounds based on structural motifs, functional groups, and pharmacological relevance.

Comparison with (3R)-1-(2,5-Difluorobenzyl)piperidin-3-ol

Structural Differences :

  • Substituents : (3R)-1-(2,5-Difluorobenzyl)piperidin-3-ol features a 2,5-difluorobenzyl group at the piperidine nitrogen, whereas this compound lacks this substitution but has two fluorine atoms at the 5-position of the ring.
  • Fluorine Placement : The fluorines in the former are part of the benzyl group, while in the latter, they are directly on the piperidine ring.

Physicochemical Properties :

Property This compound (Inferred) (3R)-1-(2,5-Difluorobenzyl)piperidin-3-ol
Molecular Formula C₅H₉F₂NO (estimated) C₁₂H₁₅F₂NO
Molecular Weight ~151.13 g/mol 227.25 g/mol
Lipophilicity (LogP) Moderate (fluorines reduce hydrophobicity) Higher (due to benzyl group)

Pharmacological Relevance :

  • The benzyl-substituted analog may exhibit improved blood-brain barrier penetration due to increased lipophilicity, making it a candidate for CNS-targeted therapies. In contrast, this compound’s compact structure could favor solubility and metabolic stability in peripheral tissues .
Comparison with 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

Structural Differences :

  • Heterocyclic Core : The pyridine ring in 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol differs from the piperidine ring in the target compound.
  • Functional Groups : Both compounds have hydroxyl groups, but the pyridine derivative includes a 3-hydroxypropyl chain absent in this compound.
Comparison with TRK Inhibitor (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

Structural Differences :

  • Core Heterocycles : The TRK inhibitor contains a pyrazolopyrimidine scaffold, while this compound is a simpler piperidine derivative.
  • Fluorine Placement : Both compounds utilize fluorine atoms for electronic modulation, but the TRK inhibitor’s fluorines are on a phenyl ring rather than the heterocycle.

Pharmacological Implications :

  • The TRK inhibitor’s complex structure enables high-affinity binding to tyrosine kinases, whereas this compound’s smaller size may limit its standalone therapeutic use. However, its fluorine atoms could optimize pharmacokinetics when incorporated into larger drug scaffolds .

Notes and Limitations

  • Data Gaps : Direct pharmacological data for this compound are scarce; comparisons rely on structural analogs and inferred properties.
  • Contradictions : describes a benzyl-substituted piperidine, which differs significantly in molecular weight and applications from the target compound.
  • Methodology : Fluorine’s role in enhancing bioavailability is well-documented, but its positional effects (ring vs. benzyl) require further empirical validation .

Biological Activity

(R)-5,5-Difluoro-piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with two fluorine atoms at the 5-position and a hydroxyl group at the 3-position. This unique structure contributes to its biological activities and pharmacological potential.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its ability to inhibit various protein kinases, which are crucial in signaling pathways related to cancer and other diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders and cancers with central nervous system involvement .

Antiviral Activity

The compound has also been evaluated for antiviral properties. Studies have shown that piperidine derivatives can exhibit activity against viruses such as HIV-1 and other RNA viruses, suggesting that this compound may hold promise as a scaffold for developing antiviral agents .

Antimicrobial Properties

In addition to its antiviral effects, this compound has been investigated for antibacterial and antifungal activities. Preliminary results suggest that it may inhibit the growth of certain bacterial strains and fungi, making it a candidate for further development in antimicrobial therapy.

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group enhances solubility and binding affinity, while the difluoromethyl group may influence lipophilicity and metabolic stability. These interactions modulate enzymatic activity and receptor signaling pathways critical for various biological processes .

Case Studies

  • Cancer Treatment : A study demonstrated that this compound effectively inhibited the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is implicated in tumor angiogenesis. This inhibition was associated with reduced tumor growth in preclinical models .
  • Neuropharmacology : Another investigation highlighted the compound's ability to penetrate the blood-brain barrier, suggesting its potential use in treating neurological conditions mediated by aberrant protein kinase activity .

Comparative Analysis

PropertyThis compoundOther Piperidine Derivatives
Enzyme Inhibition Significant inhibition of kinasesVaries widely
Antiviral Activity Moderate activity against HIV-1Some derivatives show higher activity
Antimicrobial Properties Effective against select bacteriaVaries widely
Blood-Brain Barrier Penetration High potentialVariable

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting reaction parameters (e.g., exact stoichiometry, solvent purity, inert atmosphere details). Share raw spectral data in public repositories (e.g., Zenodo). Include negative controls (e.g., racemic mixtures) and validation steps (e.g., ee calculations) in supplementary materials .

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